molecular formula C12H10N2O2 B6385418 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone CAS No. 1111108-71-4

1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone

Cat. No.: B6385418
CAS No.: 1111108-71-4
M. Wt: 214.22 g/mol
InChI Key: IFQAFRORYGVKGA-UHFFFAOYSA-N
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Description

1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone is an organic compound with a molecular formula of C12H10N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone typically involves the condensation of 2-hydroxypyrimidine with a suitable phenyl ethanone derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-hydroxypyrimidine reacts with phenyl ethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Formation of 1-(3-(2-oxopyrimidin-5-yl)phenyl)ethanone.

    Reduction: Formation of 1-(3-(2-hydroxypyrimidin-5-yl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypyrimidine moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone: Similar structure but with the hydroxypyrimidine group at a different position on the phenyl ring.

    1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone: Contains a hydroxypropan-2-yl group instead of a hydroxypyrimidinyl group.

Uniqueness: 1-(3-(2-Hydroxypyrimidin-5-yl)phenyl)ethanone is unique due to the specific positioning of the hydroxypyrimidine group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-acetylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8(15)9-3-2-4-10(5-9)11-6-13-12(16)14-7-11/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQAFRORYGVKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686810
Record name 5-(3-Acetylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-71-4
Record name 5-(3-Acetylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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